MDL 105519 belongs to a class of compounds known as NMDA receptor antagonists. It is synthesized for research purposes and has been characterized in various studies for its effects on neurotransmission and potential therapeutic uses in conditions such as epilepsy and anxiety disorders. The compound is available from commercial sources like Sigma-Aldrich and MedChemExpress, indicating its relevance in pharmacological research .
MDL 105519 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves:
The exact synthetic route may vary based on the specific laboratory protocols, but the general methodology emphasizes careful control of reaction conditions to optimize yield and purity.
The molecular structure of MDL 105519 is characterized by:
The molecular formula for MDL 105519 is C17H14Cl2N2O4, with a molecular weight of approximately 385.21 g/mol. This structure allows it to effectively inhibit NMDA receptor activity by competing with glycine at its binding site.
MDL 105519 primarily participates in non-competitive inhibition reactions concerning NMDA receptor activity. Key aspects include:
These chemical interactions underscore its potential utility in modulating excitatory neurotransmission.
MDL 105519 exerts its effects primarily through:
MDL 105519 possesses several notable physical and chemical properties:
These properties are essential for its application in both laboratory settings and potential therapeutic formulations.
MDL 105519 has several scientific applications:
The discovery of the NMDA receptor's obligatory glycine co-agonist site in 1987 revolutionized understanding of glutamatergic transmission. Unlike other ionotropic glutamate receptors, NMDA receptors require simultaneous binding of glutamate and a co-agonist (glycine or D-serine) for channel activation, creating a dual-gating mechanism critical for synaptic plasticity and neuronal coincidence detection [4] [10]. Early antagonists like kynurenic acid lacked specificity, but the 1990s saw targeted development of high-affinity glycine site antagonists. These compounds addressed a key pharmacological question: Could selective glycine site inhibition achieve NMDA receptor blockade while avoiding psychotomimetic effects associated with channel blockers like MK-801? MDL 100,458 and MDL 100,748 (quinoline derivatives) emerged as prototypes, but their modest potency limited in vivo utility [3]. This spurred molecular hybridization strategies, combining structural motifs from indole- and quinoline-based antagonists, culminating in MDL 105519—(E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid—which exhibited nanomolar affinity and exceptional selectivity [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7